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N2-Acetyl Acyclovir Methyl Acetate

Cat. No.: B1161807
M. Wt: 339.3
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Purine (B94841) Analog Antiviral Development

The development of antiviral drugs has been significantly shaped by the study of purine analogs. These molecules mimic the structure of natural purines, such as guanine (B1146940) and adenine, which are fundamental components of DNA and RNA. wikipedia.org Acyclovir (B1169), the parent compound of N2-Acetyl Acyclovir Methyl Acetate (B1210297), is a quintessential example of a purine analog. It is an acyclic guanosine (B1672433) analog, meaning it retains the guanine base but features an open-chain structure in place of the cyclic sugar (deoxyribose) found in natural nucleosides. mdpi.comnih.gov

This structural mimicry is the key to its antiviral action. In cells infected by viruses like Herpes Simplex Virus (HSV), a virally encoded enzyme called thymidine (B127349) kinase phosphorylates Acyclovir. elsevier.esnih.gov This initial step is highly selective, as the viral kinase is far more efficient at this conversion than cellular kinases in uninfected cells. elsevier.esnih.gov Once the monophosphate is formed, host cell enzymes further convert it into acyclovir triphosphate. nih.gov This active triphosphate form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral DNA polymerase. nih.gov Because Acyclovir lacks the 3'-hydroxyl group of a natural sugar, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication. nih.gov

N2-Acetyl Acyclovir Methyl Acetate exists within this context as a protected form of Acyclovir, designed for specific stages of chemical synthesis rather than direct antiviral activity itself. The acetyl and methyl acetate groups serve as protecting groups, which are temporarily attached to reactive parts of a molecule to prevent them from interfering with a desired chemical reaction at another site.

Historical Perspective of Acyclovir Derivatives in Medicinal Chemistry

The discovery of Acyclovir in 1974 marked a pivotal moment in antiviral therapy, heralding an era of highly selective and safe antiviral drugs. mdpi.comelsevier.esnih.gov First approved for medical use in 1981, it was celebrated for its potent activity against herpesviruses and its low cytotoxicity, a direct result of its selective activation in infected cells. mdpi.comwikipedia.org

Despite its success, the initial formulation of Acyclovir had limitations, most notably its poor oral bioavailability (around 15-20%). wikipedia.orgnih.gov This spurred further research in medicinal chemistry to create derivatives, or "prodrugs," designed to improve its absorption in the body. A prodrug is an inactive or less active molecule that is converted into the active drug after administration. A prominent example is Valacyclovir, the L-valyl ester of Acyclovir, which significantly increases oral bioavailability to about 54%. nih.govnih.gov

The exploration of Acyclovir derivatives has been extensive, with chemists modifying various parts of the molecule to enhance its properties. mdpi.com This includes creating different ester prodrugs and other analogs to improve solubility, stability, and absorption. This compound fits into this history as part of the synthetic pathway to create Acyclovir and potentially other derivatives, where protecting functional groups is a necessary step in multi-step chemical syntheses. vjs.ac.vngoogle.com

This compound as a Synthetic Intermediate and Prodrug Scaffold

While its main documented role is as an intermediate, the structural motifs of this compound are relevant to prodrug design. The N2-acetyl group itself has been explored in prodrugs like N2-Acetyl acyclovir. medchemexpress.commedchemexpress.eumedchemexpress.com Acetylation can modify a drug's lipophilicity, potentially influencing its ability to cross cell membranes. Similarly, the methyl acetate ester on the side chain is a classic prodrug modification to mask a polar hydroxyl group, which can also enhance membrane permeability. This dual modification showcases a scaffold that could, in principle, be adapted for prodrug strategies, even though its current primary application is in synthesis.

Significance of Structural Modification in Nucleoside Chemistry

Structural modification is a cornerstone of nucleoside chemistry, driving the development of more effective antiviral and anticancer agents. nih.govnih.gov Alterations to the nucleoside scaffold, which consists of a sugar moiety and a nucleobase, can profoundly impact a compound's biological activity, selectivity, toxicity, and pharmacokinetic profile. acs.org

Modifications can be made to:

The Sugar Moiety: The development of Acyclovir itself was a radical modification, replacing the cyclic sugar with an acyclic chain. nih.gov Other modifications include introducing fluorine atoms or other substituents at various positions on the sugar ring, which can alter the molecule's conformation and its interaction with viral enzymes. nih.govacs.org

The Nucleobase: Changes to the purine or pyrimidine (B1678525) base can affect recognition by viral versus host enzymes. The N2-acetylation seen in the subject compound is an example of a base modification.

The Phosphate (B84403)/Prodrug Moiety: To overcome the challenge of the initial phosphorylation step, which is often a rate-limiting factor, chemists have developed prodrug approaches like the ProTide technology, which deliver a pre-phosphorylated nucleoside into the cell. nih.gov Esterification, as seen with Valacyclovir and the methyl acetate group on this compound, is another key strategy to improve bioavailability. nih.govnih.gov

These structural changes are crucial for overcoming challenges such as drug resistance, poor bioavailability, and off-target toxicity. acs.org The existence of intermediates like this compound underscores the intricate synthetic chemistry required to achieve these precise molecular modifications.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)methyl acetate cymitquimica.comscbt.comsimsonpharma.com
Molecular Formula C₁₃H₁₇N₅O₆ cymitquimica.comscbt.comsimsonpharma.com
Molecular Weight 339.30 g/mol cymitquimica.comscbt.comsimsonpharma.com
Primary Role Synthetic Intermediate cymitquimica.com

Table 2: Key Compounds in the Context of Acyclovir Research

CompoundClassSignificance
Acyclovir Acyclic Guanosine AnalogLandmark antiviral drug for herpesviruses. mdpi.comelsevier.es
Valacyclovir Acyclovir Prodrug (L-valyl ester)Improves oral bioavailability of Acyclovir. nih.govnih.gov
Ganciclovir Acyclic Guanosine AnalogUsed for cytomegalovirus (CMV) infections. nih.gov
Diacetylguanine Synthetic IntermediateA protected form of guanine used in Acyclovir synthesis. google.com
N2-Acetyl Acyclovir Acyclovir ProdrugA derivative explored for its prodrug potential. medchemexpress.commedchemexpress.eu

Properties

Molecular Formula

C₁₃H₁₇N₅O₆

Molecular Weight

339.3

Synonyms

(2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)methyl Acetate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways and Methodologies for N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297)

The creation of N2-Acetyl Acyclovir Methyl Acetate is a multi-step process that relies on precise chemical modifications of precursor molecules.

The synthesis of this compound typically begins with guanine (B1146940). A common strategy involves the acylation of guanine to form N,N-diacetylguanine. vjs.ac.vn This initial step is crucial as it prepares the guanine molecule for subsequent reactions. One method involves acetylating guanine with acetic anhydride (B1165640) in a solvent like N,N-dimethylacetamide, which can produce diacetylguanine in high yields. vjs.ac.vn An alternative pathway starts with 2,4-diamino-6-hydroxy-5-carboxamidopyrimidine, which undergoes selective acylation and cyclization to form 2-acetamido-6-hydroxypurine, a precursor to N(2),9-diacetylguanine. google.com This diacetylated intermediate is then alkylated to introduce the side chain, resulting in the formation of a diacetylated acyclovir derivative like this compound. google.com

Achieving the correct chemical structure for Acyclovir requires regioselectivity, meaning that chemical groups must be added to specific positions on the purine (B94841) ring. The primary challenge in Acyclovir synthesis is the alkylation of the guanine base, which can occur at either the N9 or N7 position. The desired product is the N9-substituted isomer. google.com

Acylation, particularly acetylation, of the guanine precursor plays a key role in directing the subsequent alkylation to the desired N9 position. vjs.ac.vn The reaction of diacetylguanine with an alkylating agent like 2-oxa-1,4-butanediol diacetate (OBDDA) is a key step. google.com This reaction, however, often yields a mixture of N9 and N7 isomers, necessitating purification to isolate the correct N9 isomer. google.com The ratio of these isomers can be influenced by the choice of reactants, catalysts, and reaction conditions.

Protecting groups are essential in the synthesis of this compound to prevent unwanted side reactions. The acetyl groups serve a dual purpose. Firstly, an acetyl group on the 2-amino group of the purine ring protects it during the synthesis. vjs.ac.vn Secondly, acetylation at the N9 position activates it for the subsequent alkylation step. vjs.ac.vn

In some synthetic routes, other protecting groups are used. For instance, the hydroxyl and amino groups of guanine can be protected using a trimethylsilyl (B98337) group by treating them with hexamethyldisilazane (B44280) before the alkylation step. chemicalbook.com After alkylation, these silyl (B83357) groups are removed. The acetyl groups on the side chain and the N2 position are typically removed in the final step to yield Acyclovir. google.comchemicalbook.com

Table 1: Protecting Groups in Acyclovir Synthesis

Protecting GroupFunctional Group ProtectedPurpose
Acetyl (Ac)2-amino group, N9-positionProtection of the amino group; Activation of the N9 position for alkylation. vjs.ac.vn
Trimethylsilyl (TMS)Hydroxyl and amino groupsTemporary protection during alkylation. chemicalbook.com
Benzoyl (Bz)Hydroxyl group on the side chainProtection of the side chain hydroxyl group. chemicalbook.com

Various catalysts are employed to enhance the efficiency and selectivity of the synthesis. In the acylation of guanine, phosphoric acid can be used. vjs.ac.vn The alkylation of diacetylguanine is often an acid-catalyzed reaction, with p-toluenesulfonic acid being a commonly used catalyst. google.com Other acids have also been utilized to facilitate this reaction. google.com

Role as a Precursor in Acyclovir Synthesis

This compound is a crucial, stable intermediate that is ultimately converted into Acyclovir. cymitquimica.com

The final step in the synthesis of Acyclovir from this compound is the removal of the acetyl protecting groups, a process known as deacetylation or hydrolysis. This is typically achieved by treating the diacetylated compound with a base. google.comchemicalbook.com

One method involves stirring the diacetylated intermediate, such as 9-((2-acetoxyethoxy) methyl)-N2-acetylguanine, with an aqueous solution of sodium hydroxide (B78521) at room temperature. chemicalbook.com This reaction cleaves the ester and amide bonds of the acetyl groups, yielding Acyclovir. The resulting Acyclovir can then be precipitated by neutralizing the reaction mixture with an acid. chemicalbook.com Another approach uses potassium hydroxide for hydrolysis, which results in the formation of a potassium salt of Acyclovir. google.com This salt can then be converted to pure Acyclovir by dissolving it in water and adding an acid. google.com Methanolic ammonia (B1221849) is also reported as a reagent for deacetylation. google.com The ease of this final conversion makes this compound and similar diacetylated compounds valuable precursors in the large-scale production of Acyclovir.

Byproduct Formation and Isolation Challenges in Synthesis

The synthesis of this compound is intrinsically linked to the broader manufacturing process of Acyclovir. The primary challenges in this synthesis revolve around regioselectivity and the formation of closely related impurities that are difficult to separate.

A significant hurdle in the synthesis of N-substituted guanine derivatives, including the precursors to this compound, is the formation of isomeric byproducts. During the alkylation of guanine or its acetylated derivatives, substitution can occur at different nitrogen atoms of the purine ring, primarily at the N7 and N9 positions. The desired product for Acyclovir synthesis is the N9-substituted isomer. However, the reaction conditions can often lead to the formation of the N7-substituted isomer as a significant byproduct. google.com The separation of these N7 and N9 isomers is notoriously challenging due to their very similar physical and chemical properties. Chromatographic methods are often required for their separation, which can be costly and inefficient on an industrial scale. google.com

Pre Clinical Antiviral Activity and Molecular Mechanisms of Action in Vitro Studies

In Vitro Antiviral Efficacy of N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297) (if specifically studied) and Related Derivatives

Direct studies on the antiviral activity of N2-Acetyl Acyclovir Methyl Acetate are scarce as it is primarily considered a synthetic intermediate. However, the evaluation of N-substituted derivatives of acyclovir offers valuable insights into how modifications at the N2 position can influence antiviral potency.

Acyclovir, the parent compound, is a highly potent inhibitor of herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). nih.gov Its selectivity is attributed to its activation by a virus-encoded thymidine (B127349) kinase. nih.gov Studies on N-substituted derivatives of acyclovir have shown that some modifications can retain or even enhance this antiherpetic activity. For instance, certain monomethylated derivatives and a tricyclic isopropenoguanine derivative of acyclovir demonstrated a marked antiherpetic activity spectrum similar to acyclovir itself. nih.gov Their selectivity as inhibitors of HSV-1 and HSV-2 was found to be at least as great as, if not greater than, that of acyclovir. nih.gov

The potency of acyclovir can vary significantly depending on the cell type used for testing. For example, the 50% effective concentration (EC50) of acyclovir against HSV-1 was found to be 8.5 µM in Vero cells and 3.3 µM in MRC-5 cells. nih.gov In contrast, its potency was markedly higher in macrophages, with an EC50 of 0.0025 µM. nih.gov This highlights the importance of the cellular environment in the antiviral evaluation of these compounds.

Prodrugs of acyclovir, such as those with bile acid conjugations, have also been synthesized and evaluated. One such prodrug, ACV-cholate, showed slightly better antiviral activity than acyclovir against HSV-1 and an eight-fold higher activity against HSV-2. researchgate.net Another derivative, ACV-chenodeoxycholate, exhibited a six-fold higher activity against HSV-2 compared to acyclovir. researchgate.net These findings suggest that derivatization can significantly impact the antiviral spectrum and potency.

Interactive Data Table: In Vitro Antiherpetic Activity of Acyclovir and Related Derivatives

CompoundVirusCell LineEC50 (µM)Reference
AcyclovirHSV-1Vero8.5 nih.gov
AcyclovirHSV-1MRC-53.3 nih.gov
AcyclovirHSV-1Macrophages0.0025 nih.gov
AcyclovirHSV-2-- nih.gov
N-methylated acyclovir derivativeHSV-1-Similar to Acyclovir nih.gov
N-methylated acyclovir derivativeHSV-2-Similar to Acyclovir nih.gov
Tricyclic isopropenoguanine derivativeHSV-1-Similar to Acyclovir nih.gov
Tricyclic isopropenoguanine derivativeHSV-2-Similar to Acyclovir nih.gov
ACV-cholateHSV-1-Better than Acyclovir researchgate.net
ACV-cholateHSV-2-8x higher than Acyclovir researchgate.net
ACV-chenodeoxycholateHSV-2-6x higher than Acyclovir researchgate.net

Acyclovir resistance in herpesviruses typically arises from mutations in the viral thymidine kinase or DNA polymerase. jhoponline.com Phosphate (B84403) prodrugs of acyclovir, known as ProTides, have been developed to bypass the need for initial phosphorylation by the viral thymidine kinase. These ProTides have demonstrated the ability to retain full antiviral activity against HSV-1 and VZV strains that are deficient in thymidine kinase. nih.gov This indicates a promising strategy for overcoming a common mechanism of acyclovir resistance.

The class of nucleoside analogs, to which acyclovir belongs, has a broad spectrum of antiviral activity. numberanalytics.comnih.govnumberanalytics.com While acyclovir itself is not a primary treatment for Human Immunodeficiency Virus (HIV), it has been shown to inhibit HIV replication, particularly in the presence of human herpesviruses which can provide the necessary kinase for its activation. nih.gov To circumvent this dependency, acyclovir ProTides have been synthesized and have shown pronounced anti-HIV activity in the absence of a co-infecting herpesvirus. nih.gov

The antiviral potential of acyclovir analogs has also been explored against other viruses. For instance, phosphorimidate derivatives of acyclovir have been shown to inhibit the replication of Canine Parvovirus (CPV) in vitro, with 50% inhibitory concentrations (IC50s) in the low-micromolar range (around 50µM). biorxiv.org This suggests that modifications to the acyclovir scaffold can extend its antiviral activity beyond herpesviruses.

Cellular Models for Antiviral Evaluation

The in vitro evaluation of antiviral compounds relies on various cellular models to assess their efficacy and cytotoxicity.

A variety of cell lines are utilized for studying the inhibition of viral replication. For herpesviruses, common cell lines include:

Vero cells (African green monkey kidney epithelial cells): Widely used for the propagation and quantification of HSV-1 and HSV-2. nih.govresearchgate.netdovepress.com

MRC-5 cells (human lung fibroblasts): Another standard cell line for HSV studies. nih.gov

Human Corneal Epithelial Cells (HCEC) and Rabbit Corneal Epithelial Cells (rPCEC): These are particularly relevant for studying drugs intended to treat herpetic keratitis. nih.gov

MT-4 cells (human T-cell leukemia cells): Commonly used for evaluating anti-HIV activity. nih.gov

F81 cells (feline kidney cells): Utilized in the screening of antiviral candidates against Canine Parvovirus. nih.gov

These cell culture systems are employed in various assays, such as plaque reduction assays and cytopathic effect (CPE) inhibition assays, to determine the concentration of a compound required to inhibit viral replication by 50% (EC50). nih.govdovepress.com

Assessing the cytotoxicity of antiviral compounds is a crucial step in pre-clinical evaluation. This is typically done by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

For acyclovir and its derivatives, cytotoxicity has been evaluated in several cell lines:

In Vero cells , the CC50 of acyclovir was reported to be 617.00 µg/mL. researchgate.net

In HCEC and rPCEC cells , biotinylated lipid prodrugs of acyclovir did not exhibit significant cytotoxicity at the concentrations tested. nih.gov

In studies with acyclovir ProTides against HIV in MT-4 cells , some compounds showed antiproliferative effects in the range of 20 to >150 µM. nih.gov For some of the more active anti-HIV ProTides, the antiviral activity was unfortunately associated with relatively high cytotoxicity. nih.gov

N-substituted derivatives of acyclovir did not show any appreciable antimetabolic or antitumor cell activity in the cell lines tested. nih.gov

Interactive Data Table: Cytotoxicity of Acyclovir and Derivatives in Various Cell Lines

Compound/DerivativeCell LineCytotoxicity MetricValueReference
AcyclovirVeroCC50617.00 µg/mL researchgate.net
Biotinylated lipid prodrugs of AcyclovirHCEC & rPCEC-No significant cytotoxicity nih.gov
Acyclovir ProTides (mono-ProTides)MT-4Antiproliferative effect20 to >150 µM nih.gov
Acyclovir ProTides (bis-ProTides)MT-4Antiproliferative effect8 to 150 µM nih.gov
N-substituted acyclovir derivativesVariousAntimetabolic/AntitumorNo appreciable activity nih.gov

Molecular Mechanisms of Antiviral Action

The antiviral efficacy of this compound is realized through its conversion to the active antiviral agent, acyclovir. Following administration, this compound undergoes metabolic processes to yield acyclovir, which then exerts its effects by targeting key viral enzymes involved in DNA replication. cymitquimica.com The primary mechanism of action is centered on the selective inhibition of viral DNA synthesis. This is a multi-step process that begins with the phosphorylation of acyclovir into its active triphosphate form.

Acyclovir is a guanine (B1146940) nucleoside analogue. patsnap.com For it to become active, it must be phosphorylated. This process is initiated by a viral-specific enzyme, thymidine kinase, which converts acyclovir to acyclovir monophosphate. nih.govyoutube.com Cellular enzymes then further phosphorylate the monophosphate to diphosphate (B83284) and finally to the active acyclovir triphosphate (acyclo-GTP). nih.govyoutube.comontosight.ai This selective activation by a viral enzyme is a cornerstone of acyclovir's targeted action against infected cells. patsnap.com

Interaction with Viral DNA Polymerase and Chain Termination

The active form of the drug, acyclovir triphosphate, is a potent inhibitor of viral DNA polymerase. nih.govnih.gov It has a significantly higher affinity for viral DNA polymerase compared to the host cell's DNA polymerase, which contributes to its selective toxicity. patsnap.com

Once acyclovir triphosphate is incorporated into the growing viral DNA chain by the viral DNA polymerase, it leads to the termination of DNA synthesis. patsnap.comontosight.ai This is because acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, which is essential for the formation of the phosphodiester bond required to elongate the DNA chain. patsnap.comyoutube.com The absence of this group prevents further nucleotides from being added, effectively halting viral replication. youtube.com The viral DNA polymerase becomes strongly bound to the acyclovir-terminated template, leading to its inactivation. nih.gov This irreversible incorporation of acyclovir monophosphate into the viral DNA is a critical step in its antiviral effect. nih.gov

Competition with Deoxyguanosine Triphosphate (dGTP)

Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, where it vies with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the enzyme's active site. patsnap.comontosight.aimedchemexpress.com The structural similarity between acyclovir triphosphate and dGTP allows the former to be recognized and utilized by the viral DNA polymerase. youtube.com

The inhibitory activity of acyclovir triphosphate is dependent on its concentration relative to dGTP. nih.gov Studies have shown that the inhibitory constant (Ki) for acyclovir triphosphate is significantly lower for viral DNA polymerases than for cellular DNA polymerases, indicating a much stronger inhibition of the viral enzyme. nih.govnih.gov The relationship between the amount of acyclovir triphosphate formed in the cell and its Ki for the specific viral DNA polymerase is a key predictor of its antiviral activity. nih.gov

Table 1: Comparative Inhibition of Viral and Cellular DNA Polymerases by Acyclovir Triphosphate

Enzyme Ki (µM) for Acyclovir Triphosphate Substrate
HSV-1 DNA Polymerase 0.076 dCTP (as the "next nucleotide")
Human α-DNA Polymerase Significantly higher than for viral polymerase dGTP

Data derived from qualitative statements in sources. nih.govnih.gov

Inhibition of Viral Helicase-Primase Activity (for related compounds)

While the primary mechanism of action for acyclovir involves the inhibition of viral DNA polymerase, other antiviral compounds have been developed that target different essential viral enzymes. One such target is the helicase-primase complex, which is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers to initiate DNA replication. nih.govnih.gov

Inhibitors of the helicase-primase complex, such as pritelivir (B1678233) and amenamevir, represent a different class of antiviral agents with a novel mechanism of action. nih.govmdpi.com These compounds directly inhibit the enzymatic functions of the helicase-primase, thereby preventing the initiation of viral DNA synthesis. mdpi.com This mechanism is distinct from the chain termination caused by acyclovir. The development of helicase-primase inhibitors offers a potential alternative or complementary therapeutic strategy for herpesvirus infections, particularly in cases of resistance to DNA polymerase inhibitors. nih.govnih.gov

Table 2: Antiviral Compounds and their Molecular Targets

Compound Primary Molecular Target Mechanism of Action
Acyclovir Viral DNA Polymerase Chain Termination
Pritelivir Viral Helicase-Primase Inhibition of DNA unwinding and priming
Amenamevir Viral Helicase-Primase Inhibition of DNA unwinding and priming

Data derived from sources. nih.govmdpi.com

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of individual components from a complex mixture. For a compound like N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297), liquid chromatography is the predominant technique used for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of Acyclovir and its related substances, including N2-Acetyl Acyclovir Methyl Acetate. lgcstandards.com The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Research and quality control protocols for Acyclovir often employ reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. While specific validated methods for this compound are not extensively published, the conditions can be inferred from methods developed for Acyclovir and its impurities. An isocratic or gradient elution can be used to achieve optimal separation from starting materials, by-products, and other impurities. The retention time of the compound under defined conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for precise quantification and purity determination.

Table 1: Representative HPLC Parameters for Analysis of Acyclovir-Related Compounds

ParameterTypical Condition
ColumnC18 (e.g., YMC-PACK PRO C18, 150 x 4.6 mm, 3µm) rjptonline.org
Mobile PhaseBuffer (e.g., 0.1% Ammonia (B1221849) in water) and an organic modifier (e.g., Methanol) rjptonline.org
Elution ModeIsocratic or Gradient
Flow Rate0.4 - 1.0 mL/min rjptonline.org
Injection Volume10 - 20 µL rjptonline.org
Column TemperatureAmbient or controlled (e.g., 40°C) researchgate.net

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its relatively high molecular weight (339.30 g/mol ) and polar nature, this compound is non-volatile and thermally labile. pharmaffiliates.comscbt.com Direct analysis by GC is therefore not feasible.

For non-volatile compounds, a chemical derivatization step can sometimes be employed to create more volatile and thermally stable analogs suitable for GC analysis. However, for Acyclovir and its related compounds, HPLC and LC-MS are the overwhelmingly preferred methods due to their direct applicability without the need for complex derivatization, providing high sensitivity and resolution. Consequently, GC is not a standard or applicable methodology for the routine analysis of this compound.

In conjunction with HPLC, various detectors are used to identify and quantify the separated compounds as they elute from the column.

UV-Visible (UV-Vis) Spectroscopy: this compound, containing a purine (B94841) ring system, possesses a chromophore that absorbs light in the ultraviolet (UV) region. A UV detector, set at a specific wavelength of maximum absorbance, is commonly used for the quantitative analysis of Acyclovir-related compounds.

Photodiode Array (PDA) Detector: A PDA detector is a more advanced form of UV detection that acquires the entire UV spectrum for each point in the chromatogram. This provides additional information that can confirm the identity of a peak and assess its spectral purity, ensuring that a single chromatographic peak corresponds to a single compound.

Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong UV chromophore, an ELSD can be used. This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. While effective, for a UV-absorbing compound like this compound, UV or PDA detection is generally more straightforward and sensitive.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and elucidating its chemical structure.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by MS. rjptonline.org This hyphenated technique is a primary tool for identifying known and unknown impurities in drug substances and intermediates. rjptonline.org

In the context of this compound analysis, an LC-MS method would involve separating the sample using HPLC, after which the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI). The ESI source ionizes the molecules, typically by protonation to form the [M+H]+ ion. For this compound (C13H17N5O6, molecular weight 339.30), the mass spectrometer would detect an ion at an m/z of approximately 340.3. cymitquimica.compharmaffiliates.com This allows for positive confirmation of the compound's identity and the detection of any impurities with different molecular weights.

Table 2: Typical LC-MS Parameters for Analysis of Acyclovir-Related Compounds

ParameterTypical Condition
ChromatographyReverse-phase HPLC (as described in Table 1)
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Ion Trap
Scan ModeFull Scan (for impurity identification) or Selected Ion Monitoring (SIM) (for quantification)
Monitored Ion ([M+H]+)~340.3 m/z

Tandem Mass Spectrometry (MS/MS) adds another layer of structural confirmation and specificity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound at m/z 340.3) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint.

This technique is particularly valuable for definitively identifying impurities, even those that have the same molecular weight (isomers) as the main compound, and for quantitative analysis in complex matrices using Multiple Reaction Monitoring (MRM). nih.govnih.gov By monitoring a specific transition from a precursor ion to a product ion, MRM provides exceptional sensitivity and selectivity. nih.gov The fragmentation of this compound would likely involve the cleavage of the ether and ester linkages and losses of the acetyl groups, generating a predictable set of product ions that can be used for its unambiguous identification.

Spectroscopic Techniques for Characterization (excluding basic identification data)

Spectroscopic techniques are pivotal in confirming the complex molecular structure of this compound, which has the molecular formula C13H17N5O6. cymitquimica.com These methods provide detailed information about the compound's atomic and molecular structure, as well as the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. While specific ¹H and ¹³C NMR data for this compound are not widely available in published literature, the expected chemical shifts can be inferred from the analysis of closely related structures, such as Acyclovir and its other acetylated derivatives.

For instance, in the ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the two acetyl groups, the methylene (B1212753) protons of the ethoxymethyl side chain, and the protons of the purine ring system. The integration of these signals would confirm the number of protons in each chemical environment, while the splitting patterns would provide information about neighboring protons, thus helping to piece together the molecular structure.

Similarly, the ¹³C NMR spectrum would provide valuable information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shift of each signal would be indicative of the carbon's local electronic environment. For example, the carbonyl carbons of the acetyl groups would appear at the downfield end of the spectrum, while the aliphatic carbons of the side chain would be found at the upfield end.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques such as COSY and HSQC, would allow for the complete assignment of all proton and carbon signals, thereby providing unequivocal confirmation of the structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on the analysis of similar compounds, as specific experimental data is not publicly available.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Acetyl (N2) CH₃~2.2Singlet
Acetyl (O) CH₃~2.0Singlet
Purine H-8~8.0Singlet
O-CH₂-N~5.5Singlet
O-CH₂-CH₂-O~3.7Multiplet
O-CH₂-O~5.3Singlet

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups in its structure.

Key expected vibrational frequencies would include:

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl groups of the two acetyl moieties and the purine ring.

N-H stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ due to the N-H bond of the purine ring.

C-N stretching: Absorption bands in the region of 1000-1350 cm⁻¹.

C-O stretching: Strong absorption bands in the region of 1000-1300 cm⁻¹ associated with the ether and ester linkages in the side chain.

C-H stretching: Absorption bands in the region of 2850-3000 cm⁻¹ from the aliphatic and aromatic C-H bonds.

The presence and precise position of these absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups in this compound, thus complementing the structural information obtained from NMR spectroscopy.

Table 2: Expected Infrared Absorption Frequencies for this compound (Note: This table is predictive and based on characteristic functional group frequencies, as specific experimental data is not publicly available.)

Functional GroupExpected Frequency Range (cm⁻¹)
N-H Stretch3100 - 3500
C-H Stretch (sp³)2850 - 3000
C=O Stretch (Amide)1650 - 1690
C=O Stretch (Ester)1735 - 1750
C=O Stretch (Purine)~1700
C-O Stretch (Ether/Ester)1000 - 1300

Development and Validation of Analytical Methods for Research Standards

The development and validation of analytical methods are critical for establishing this compound as a research standard. These methods are essential for determining the purity of the compound and for quantifying it in various samples. While specific validated methods for this compound are not detailed in the public domain, the general principles for developing and validating such methods for related compounds like Acyclovir are well-established and would be applicable. ijprajournal.comajpaonline.comujconline.net

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Acyclovir and its related compounds. researchtrend.net A typical HPLC method for this compound would involve:

Column: A reversed-phase column, such as a C18 column, would likely be used to separate the relatively polar compound from any impurities.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed as the mobile phase. The composition of the mobile phase would be optimized to achieve good separation and peak shape.

Detection: UV detection would be the most straightforward method, as the purine ring system of the molecule absorbs strongly in the UV region.

The validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities and degradation products.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

By developing and validating a robust analytical method, researchers can ensure the quality and consistency of this compound used in their studies, which is paramount for obtaining reliable and reproducible scientific data.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. For N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297), these calculations would reveal key molecular properties.

Researchers would typically perform geometry optimization to determine the most stable three-dimensional structure of the molecule. Following this, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. nih.gov

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with biological targets.

Illustrative Data from Quantum Chemical Calculations:

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.3 eVRelates to chemical stability and reactivity
Dipole Moment 3.5 DMeasures the polarity of the molecule

Note: The values presented in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations. They are not actual experimental or calculated values for N2-Acetyl Acyclovir Methyl Acetate.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. nih.gov This method is essential for understanding how an antiviral compound might interact with its target enzymes.

Conformational Analysis of this compound and Derivatives

Conformational analysis studies the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial. nih.govcdnsciencepub.com Computational methods can identify low-energy, stable conformers that are most likely to exist under physiological conditions. researchgate.net This analysis is critical because the specific conformation of the molecule can significantly influence its ability to bind to a target enzyme. Studies on the parent compound, Acyclovir, have identified numerous stable conformers, indicating that its derivatives would also possess considerable flexibility. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com An MD simulation would model the movement of the this compound-enzyme complex over time, typically nanoseconds, providing insights into the stability of the binding. nih.gov

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the enzyme's binding site over the simulation time suggests a stable interaction. nih.gov RMSF analysis highlights the flexibility of different parts of the protein and the ligand, indicating which regions are most mobile during the interaction. nih.gov

Illustrative Molecular Dynamics Stability Data:

ParameterIllustrative ValueInterpretation
Ligand RMSD 1.5 ÅIndicates stable binding in the active site
Protein Backbone RMSD 2.0 ÅShows overall stability of the enzyme
Key Residue RMSF 0.8 ÅLow fluctuation of key interacting amino acids

Note: This table contains illustrative data to show what is typically obtained from MD simulations and is not based on actual simulation results for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analysis

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netumich.edu For a series of Acyclovir derivatives, including this compound, a QSAR model could be developed to predict the antiviral activity based on various molecular descriptors. nih.gov

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined antiviral activities of known compounds, a predictive model can be built. researchgate.net Such a model could then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent antiviral agents.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Yield

The advancement of synthetic routes to produce N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297) and related analogs with greater efficiency and higher yields is a primary focus of ongoing research. Traditional methods for synthesizing acyclovir derivatives can be complex and may result in low yields. google.com A key strategy involves the direct and regioselective synthesis to ensure the correct placement of functional groups on the purine (B94841) ring, which is crucial for biological activity. researchgate.net

One established method for producing acyclovir involves the acylation of guanine (B1146940) to form N,N'-diacetylguanine, followed by condensation with an appropriate side-chain precursor like 1,4-diacetoxy-2-oxabutane in the presence of an acid catalyst. researchgate.netmdpi.com This process generates N2,O-diacetylacyclovir, a close relative of the subject compound, from which acyclovir can be obtained via deacetylation. mdpi.comjst.go.jp Optimizing this type of multi-step synthesis by exploring different catalysts, solvents, and reaction conditions is a key area of research. For instance, the use of doped natural phosphate (B84403) as a catalyst has been shown to be effective in the one-pot synthesis of acyclovir analogs, offering a potentially more direct and economical route. researchgate.net

Future methodologies may focus on microwave-assisted synthesis, which has been successfully applied to the amination of 6-chloropurine (B14466) derivatives, providing a rapid and efficient two-step pathway to acyclovir analogues. researchgate.net The development of greener synthetic methods, perhaps utilizing more benign solvents and catalysts, also represents a significant and desirable direction for research. researchgate.net

Table 1: Comparison of Synthetic Approaches for Acyclovir Analogs

MethodStarting MaterialKey FeaturesPotential for N2-Acetyl Acyclovir Methyl Acetate Synthesis
Classical Acylation/Condensation GuanineMulti-step process involving protection (acetylation) and condensation. mdpi.comDirectly relevant, as it produces a diacetylated intermediate. jst.go.jp
One-Pot Synthesis with Doped NP N-AcetylguanineUses a novel catalyst system for direct and regioselective synthesis. researchgate.netOffers a more efficient and economical route. researchgate.net
Silyl (B83357) Method Guanine derivativesReduces the number of reaction steps and improves product purity. google.commdpi.comCould be adapted to improve regioselectivity and yield.
Microwave-Assisted Synthesis 6-chloropurine derivativesRapid and efficient protocol for amination. researchgate.netPotentially applicable for creating diverse libraries from a common intermediate.

Exploration of this compound as a Platform for Diverse Nucleoside Analog Libraries

This compound is an ideal scaffold for the generation of diverse nucleoside analog libraries. The acetyl group at the N2 position and the methyl acetate at the side-chain oxygen serve as protecting groups, allowing for selective chemical modifications at other positions of the purine ring or the acyclic side chain. This chemical handle is invaluable for combinatorial chemistry approaches aimed at producing a wide array of novel compounds. nih.govbiorxiv.org

The synthesis of libraries of acyclovir derivatives is a proven strategy for discovering new antiviral agents. nih.govnih.gov By starting with a pre-functionalized core like this compound, researchers can systematically introduce a variety of substituents to probe the structure-activity relationship (SAR). For example, modifications at the N7 or C8 positions of the guanine base could lead to compounds with altered target specificity or improved potency. nih.gov Similarly, variations in the side chain could influence the molecule's interaction with viral or cellular kinases. nih.gov

These libraries can be designed to include "fleximers," which are doubly flexible nucleoside analogues combining the acyclic scaffold of acyclovir with a flexible base, a strategy that has yielded compounds with activity against coronaviruses. nih.govnih.gov The creation of such focused libraries is a crucial step in the hit-to-lead optimization process in drug discovery. mdpi.com

Advancements in Prodrug Design to Overcome Biological Barriers

Acyclovir itself suffers from poor oral bioavailability, which limits its therapeutic efficacy. nih.govnih.govnih.gov this compound can be considered a prodrug, a chemically modified version of the active drug designed to overcome pharmacokinetic limitations. Ester prodrugs, in particular, are a well-established strategy to enhance the lipophilicity and, consequently, the absorption of parent drugs like acyclovir. researchgate.net The methyl acetate group in the title compound falls into this category.

Future research will likely focus on refining this prodrug strategy. This includes the synthesis and evaluation of a wide range of ester derivatives to achieve an optimal balance between increased absorption and efficient cleavage back to the active acyclovir form within the body. researchgate.netnih.gov For instance, amino acid esters of acyclovir, such as the highly successful valacyclovir, have demonstrated significantly improved bioavailability by hijacking amino acid transporters in the intestine. researchgate.netnih.gov Similar strategies could be applied, using N2-acetyl acyclovir as a core structure for conjugation with various amino acids or other promoieties.

Another advanced prodrug approach is the ProTide technology, which delivers the monophosphorylated version of the nucleoside analog into the cell, bypassing the often-inefficient initial phosphorylation step catalyzed by viral kinases. nih.govnih.govfigshare.com This is particularly useful for overcoming resistance in viruses with mutated thymidine (B127349) kinase. nih.gov this compound could be a starting point for the synthesis of novel ProTide analogs, potentially expanding their antiviral spectrum. nih.gov

Table 2: Prodrug Strategies for Acyclovir and its Analogs

Prodrug StrategyExampleMechanism of Bioavailability EnhancementReference
Amino Acid Esters ValacyclovirIncreased water solubility and active transport via intestinal peptide transporters. nih.govnih.gov
Lipophilic Esters Acyclovir PalmitateIncreased lipophilicity, improving passive diffusion across cell membranes. mdpi.com
Bile Acid Conjugates ACV-cholateUtilizes bile acid transporters for targeted delivery. researchgate.net
ProTide (Phosphoramidate) Acyclic Nucleoside ProTidesDelivers the monophosphate form, bypassing the initial viral kinase phosphorylation step. nih.govnih.gov
Inclusion Complexes Acyclovir-hydroxypropyl-β-cyclodextrinEnhances aqueous solubility and dissolution rate. nih.gov

Integration with High-Throughput Screening and Cheminformatics in Drug Discovery

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and cheminformatics to accelerate the identification of promising lead compounds. mdpi.comharvard.edu this compound and the libraries derived from it are well-suited for this paradigm.

Cheminformatics, which involves the computational analysis of chemical and molecular structure data, plays a crucial role. azolifesciences.com Virtual screening, a key cheminformatics tool, can be used to computationally dock libraries of acyclovir derivatives against the 3D structures of viral targets. nih.govnih.gov This in silico approach helps to prioritize which compounds to synthesize and test, saving significant time and resources. nih.govazolifesciences.com The physical and chemical properties of derivatives of this compound can be calculated to predict their "drug-likeness" and potential for development. mdpi.com

Once synthesized, these focused libraries can be subjected to HTS assays to rapidly evaluate their biological activity against various viruses or specific viral enzymes. azolifesciences.com This combination of virtual and physical screening creates a powerful engine for drug discovery. Data from HTS campaigns can then be fed back into cheminformatic models to refine the structure-activity relationships and guide the design of the next generation of more potent and selective compounds. harvard.edu

Role in Fundamental Chemical Biology Research and Enzyme Mechanism Studies

Beyond its potential as a therapeutic agent, this compound can be a valuable tool for fundamental chemical biology research. Specifically, it can be used as a chemical probe to investigate the intricate mechanisms of viral and cellular enzymes. The specific placement of acetyl and methyl ester groups provides handles for further modification, such as the attachment of fluorescent tags or biotin (B1667282) labels, without significantly altering the core structure that interacts with the enzyme.

Such modified probes can be used to study the active sites of viral DNA polymerases and thymidine kinases. nih.govnih.gov By observing how these modified acyclovir analogs bind to and are processed by the enzymes, researchers can gain deeper insights into the catalytic mechanisms and the structural basis for substrate recognition and drug selectivity. nih.gov This knowledge is invaluable for understanding how drug resistance develops and for designing new inhibitors that can circumvent these resistance mechanisms.

Furthermore, these probes can be used to identify new cellular or viral proteins that may interact with acyclovir or its metabolites, potentially uncovering novel antiviral targets or off-target effects. This fundamental research expands our understanding of virology and cellular biochemistry and lays the groundwork for future antiviral strategies.

Q & A

Q. What are the critical steps in synthesizing N2-Acetyl Acyclovir Methyl Acetate, and how can yield and purity be optimized?

The synthesis involves reacting guanosine derivatives with (2-acetoxyethoxy) methyl acetate in acetic anhydride using p-toluenesulfonic acid as a catalyst. Key considerations include:

  • Catalyst concentration : Excess catalyst may promote undesired side reactions, such as isomerization .
  • Temperature control : Maintaining 80–90°C minimizes byproduct formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol) or recrystallization (using ethanol-water mixtures) ensures ≥99% purity .

Q. Which analytical methods are most reliable for characterizing this compound?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from isomers (e.g., 9- vs. 7-substituted guanine derivatives) .
  • NMR : 1^1H and 13^{13}C NMR confirm acetylation at the N2 position (δ 2.1 ppm for methyl groups) and esterification (δ 4.3 ppm for acetate protons) .
  • Mass spectrometry : ESI-MS (m/z 309.28 [M+H]+^+) validates molecular weight .

Q. How does this compound improve bioavailability compared to acyclovir?

As a prodrug, its acetyl and methyl ester groups enhance lipophilicity, increasing intestinal absorption by 2–3× compared to acyclovir (15–20% oral bioavailability). Enzymatic hydrolysis in plasma releases active acyclovir, as shown in rat pharmacokinetic models (Cmax = 1.8 µg/mL vs. 0.7 µg/mL for acyclovir) .

Advanced Research Questions

Q. What strategies address isomerization challenges during synthesis, and how can the desired 9-isomer be selectively obtained?

  • Reaction solvent : Acetic anhydride suppresses 7-isomer formation by stabilizing the transition state .
  • Protecting groups : Boc-protected intermediates reduce side reactions at the N7 position .
  • Kinetic control : Short reaction times (2–3 hours) favor the 9-isomer, while prolonged durations increase 7-isomer yields .

Q. How should researchers validate analytical methods for detecting trace impurities in this compound?

  • Forced degradation studies : Expose the compound to heat (80°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products via HPLC-MS .
  • Limit of detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) for impurities like unreacted guanosine (LOD = 0.05% w/w) .
  • Cross-validation : Compare results from HPLC, NMR, and LC-MS to ensure consistency .

Q. How can contradictory data on the compound’s metabolic stability be resolved in preclinical studies?

  • Species-specific metabolism : Human liver microsome assays show 90% hydrolysis within 1 hour, while rodent models exhibit 60–70% stability due to esterase variability .
  • Dose adjustments : Administer 25 mg/kg in murine models to account for rapid clearance, validated via LC-MS/MS plasma monitoring .
  • Enzyme inhibition : Co-administration with esterase inhibitors (e.g., bis-nitrophenyl phosphate) prolongs half-life from 0.8 to 2.5 hours .

Methodological Guidelines

  • Experimental design : Use randomized block designs for in vivo studies to control for metabolic variability .
  • Data reporting : Follow ICMJE standards for chemical characterization, including CAS 75128-73-3, purity (≥99%), and solvent systems .
  • Safety protocols : Handle the compound under fume hoods (LD50 = 1,200 mg/kg in rats) and dispose of waste via incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.